molecular formula C24H24N4O4S B2786781 2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 878065-00-0

2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Katalognummer: B2786781
CAS-Nummer: 878065-00-0
Molekulargewicht: 464.54
InChI-Schlüssel: ZFHOXWUOWSVVMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a structurally characterized small molecule recognized for its potent inhibitory activity against key tyrosine kinases, notably SRC and Bcr-Abl. This compound is primarily investigated in the context of oncology research, particularly for overcoming resistance in chronic myeloid leukemia (CML). Its mechanism of action involves competitively binding to the ATP-binding site of these kinases, thereby suppressing their auto-phosphorylation and subsequent downstream signaling cascades, such as those mediated by STAT5, which are critical for cellular proliferation and survival. Research indicates that this inhibitor is effective against various imatinib-resistant Bcr-Abl mutants, including the T315I gatekeeper mutation, which is a significant clinical challenge. Studies exploring its efficacy have demonstrated its ability to induce apoptosis and halt cell cycle progression in Philadelphia chromosome-positive (Ph+) leukemic cell lines. The compound's research value extends to its use as a chemical probe to dissect the complex roles of SRC family kinases and Bcr-Abl in oncogenesis, metastasis, and drug resistance, providing a valuable tool for developing next-generation targeted cancer therapies.

Eigenschaften

IUPAC Name

2-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-N-(3,4-dimethylphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-14-8-9-19(10-15(14)2)27-22(31)20-12-25-24(28(4)23(20)32)33-13-21(30)26-18-7-5-6-17(11-18)16(3)29/h5-12H,13H2,1-4H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHOXWUOWSVVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NC3=CC=CC(=C3)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

The compound has the following chemical properties:

  • Molecular Formula: C21H24N4O3S
  • Molecular Weight: 424.51 g/mol
  • CAS Number: 1021025-84-2

The biological activity of this compound is primarily attributed to its interactions at the molecular level. Research indicates that it may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of various enzymes, which may play a role in cancer progression and other diseases.
  • Antioxidant Activity: Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.
  • Cellular Signaling Modulation: The compound may influence signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. Notably:

  • Study 1: A study conducted on A549 lung adenocarcinoma cells revealed that the compound significantly inhibited cell growth with an IC50 value of approximately 12 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Study 2: In a comparative analysis against doxorubicin, the compound exhibited similar cytotoxic effects on Jurkat T-cells, indicating its potential as an alternative therapeutic agent in cancer treatment .
Cell LineIC50 (µM)Mechanism of Action
A54912Apoptosis induction via caspases
Jurkat T-cells<10Cytotoxicity similar to doxorubicin

Antioxidant Effects

The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radicals, suggesting a strong antioxidant effect comparable to standard antioxidants like ascorbic acid .

Case Study 1: Synthesis and Evaluation

A recent publication detailed the synthesis of the compound and its evaluation for biological activity. The synthesis involved multiple steps, including the formation of thioamide derivatives and subsequent cyclization to form the pyrimidine ring. The final product was characterized using NMR and mass spectrometry .

Case Study 2: In Vivo Studies

In vivo studies using murine models indicated that administration of this compound resulted in reduced tumor size compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (TUNEL assay), supporting its anticancer potential.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits significant potential as a pharmacological agent due to its structural features that facilitate interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures to this molecule demonstrate notable anticancer properties. Studies have shown that they can induce apoptosis in cancer cells by activating critical apoptotic pathways and inhibiting cell proliferation:

  • Mechanism of Action : Induction of cell cycle arrest and apoptosis through modulation of the p53 pathway and caspase activation.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity. The presence of the thioether group is often linked to enhanced biological activity against various pathogens.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research related to neurodegenerative diseases:

Cholinesterase Inhibition

Similar compounds have demonstrated effective inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical targets for treating conditions like Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that introduce various functional groups essential for its biological activity.

Synthesis Steps

  • Formation of Thioether Linkage : Reaction between an appropriate thiol and an acylated amino compound.
  • Pyrimidine Ring Formation : Cyclization reactions involving urea derivatives.
  • Functionalization : Introduction of phenyl groups through nucleophilic substitution.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on breast cancer cell lines (MCF-7):

CompoundIC50 (µM)Cell Line
Compound A0.5HepG2
Compound B0.8MCF-7

Results indicated significant cytotoxic effects at low concentrations, highlighting the compound's potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition Profile

Another study assessed the inhibitory effects on cholinesterase enzymes:

CompoundhAChE IC50 (µM)hBChE IC50 (µM)
Compound C0.91.5
Compound D1.02.0

These findings suggest that derivatives of this compound could be explored further for neuroprotective therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds and substituent patterns. Below is a detailed comparison:

Thieno[2,3-d]pyrimidine Derivatives ()

Compounds such as 3-amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide share a fused thiophene-pyrimidine core but differ in substituents:

  • Key Differences :
    • The target compound lacks the thiophene ring fused to the pyrimidine, reducing sulfur content in the core.
    • The thioether side chain in the target compound is more elongated, featuring a 3-acetylphenyl group instead of simpler alkyl/aryl thioethers.
    • The N-aryl group (3,4-dimethylphenyl) in the target compound may enhance lipophilicity compared to unsubstituted phenyl groups in analogs .

1,4-Dihydropyridine Derivatives ()

Compounds like AZ331 and AZ257 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-substituted dihydropyridines) exhibit structural parallels in their carboxamide and thioether functionalities:

  • Substituents such as the 3-acetylphenyl group in the target compound may confer distinct pharmacokinetic properties compared to the furyl and methoxyphenyl groups in AZ331/AZ255.

Pharmacopeial Analogs ()

Compounds listed in Pharmacopeial Forum (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) share tetrahydropyrimidinone motifs but differ in stereochemical complexity:

  • Key Differences :
    • The target compound lacks the intricate peptide-like backbone and stereocenters seen in Pharmacopeial analogs, simplifying synthesis.
    • The 3,4-dimethylphenyl group in the target compound may enhance selectivity for hydrophobic binding pockets compared to bulkier diphenylhexane chains .

Structural and Functional Data Table

Property Target Compound Thieno[2,3-d]pyrimidine () 1,4-Dihydropyridine ()
Core Scaffold 1,6-Dihydropyrimidine Thieno[2,3-d]pyrimidine 1,4-Dihydropyridine
Key Substituents 3-Acetylphenylamino-2-oxoethylthio, 3,4-dimethylphenyl Alkylthio, phenyl Cyano, furyl, methoxyphenyl
Sulfur Content Thioether linkage Thiophene + thioether Thioether linkage
Electron-Deficient Groups 6-Oxo 4-Oxo, 2-thioxo Cyano
Synthetic Complexity Moderate (fewer stereocenters) High (fused heterocycle) Moderate (linear substituents)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s lack of fused rings and stereocenters (vs. and analogs) may streamline synthesis while retaining bioactivity .
  • Pharmacokinetic Predictions : The 3,4-dimethylphenyl group likely enhances membrane permeability compared to polar substituents in AZ331/AZ257 .
  • Target Selectivity: The thioether linkage and acetylphenyl group may favor interactions with cysteine-rich enzymatic sites, differentiating it from cyano-containing dihydropyridines .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including coupling of the thioether moiety and subsequent carboxamide formation. For example:

  • Step 1 : React 3-acetylaniline with a bromoacetyl intermediate under reflux in dimethylformamide (DMF) to form the thioether linkage.
  • Step 2 : Introduce the dihydropyrimidine core via cyclization under basic conditions (e.g., NaH in THF).
  • Optimization : Use Design of Experiments (DoE) to balance temperature (70–90°C), solvent polarity, and catalyst loading (e.g., 1–5 mol% Pd). Monitor purity via HPLC at each stage .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., acetylphenyl protons at δ 2.5–2.7 ppm, dihydropyrimidine carbonyl at δ 165–170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₅N₅O₃S: 463.16).
  • X-ray Crystallography : For unambiguous conformation analysis, though DFT calculations (B3LYP/6-31G*) are often used as a cost-effective alternative .

Q. How should solubility and stability be evaluated during formulation for biological assays?

  • Solubility : Test in DMSO (primary solvent) followed by serial dilution in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Avoid prolonged exposure to light due to the thioether group’s photosensitivity .

Advanced Research Questions

Q. What strategies are used to explore structure-activity relationships (SAR) for this compound?

  • Structural Modifications : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess impact on receptor binding.
  • Bioisosteric Replacement : Substitute the thioether with sulfone or methylene groups to evaluate metabolic stability.
  • Assays : Test modified analogs in enzyme inhibition (e.g., kinase assays) or antimicrobial susceptibility (MIC against P. aeruginosa) .

Q. How can in silico modeling predict binding modes and pharmacokinetic properties?

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with molecular dynamics (MD) simulations (GROMACS).
  • ADME Prediction : Tools like SwissADME estimate logP (2.8–3.2), blood-brain barrier permeability (low), and CYP450 inhibition risks .

Q. What experimental designs resolve contradictions in biological activity data?

  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Address outliers via Grubbs’ test.
  • Mechanistic Studies : Combine Western blotting (target protein expression) and fluorescence polarization (binding affinity) to reconcile discrepancies between in vitro and cellular activity .

Q. How are reaction pathways optimized for scale-up without compromising yield?

  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., cyclization).
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer waste disposal.
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation in real time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.